4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID CYCLOOCTYLAMIDE
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Overview
Description
4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID CYCLOOCTYLAMIDE is a synthetic compound belonging to the quinolone family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID CYCLOOCTYLAMIDE typically involves several steps. One common synthetic route starts with the acylation of methyl anthranilate to form an intermediate, which is then cyclized to produce the quinoline core Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides.
Scientific Research Applications
4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID CYCLOOCTYLAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes involved in bacterial DNA replication, leading to the disruption of bacterial cell growth and division . Additionally, it may interact with cellular pathways involved in inflammation and cancer progression, although further research is needed to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ISOPROPYL-AMIDE
- 4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ISOBUTYL-AMIDE
- 1-ALLYL-4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ISOBUTYL-AMIDE These compounds share a similar quinoline core but differ in their side chains, which can significantly impact their biological activity and chemical properties. The uniqueness of 4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID CYCLOOCTYLAMIDE lies in its specific side chain, which may confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclooctyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21-15-12-8-7-11-14(15)17(22)16(19(21)24)18(23)20-13-9-5-3-2-4-6-10-13/h7-8,11-13,22H,2-6,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOBZIKJNPMPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3CCCCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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